molecular formula C24H24N4 B11215191 4-(3-methylpiperidin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(3-methylpiperidin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11215191
M. Wt: 368.5 g/mol
InChI Key: GVXOTDVIGCWGGU-UHFFFAOYSA-N
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Description

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl groups and a methylpiperidine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications, particularly as a kinase inhibitor.

Preparation Methods

The synthesis of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced at specific positions on the pyrrolo[2,3-d]pyrimidine core or the piperidine ring.

    Hydrolysis: Under acidic or basic conditions, hydrolysis reactions can occur, leading to the breakdown of the compound into smaller fragments

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.

Mechanism of Action

The mechanism of action of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE involves its interaction with specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and apoptosis. Key molecular targets include EGFR, Her2, VEGFR2, and CDK2, among others . The binding interactions are often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the kinase active site .

Comparison with Similar Compounds

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE can be compared with other pyrrolo[2,3-d]pyrimidine derivatives and kinase inhibitors, such as:

The uniqueness of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE lies in its specific substitution pattern and the presence of the methylpiperidine moiety, which contribute to its distinct biological activity and therapeutic potential.

Properties

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

IUPAC Name

4-(3-methylpiperidin-1-yl)-5,7-diphenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H24N4/c1-18-9-8-14-27(15-18)23-22-21(19-10-4-2-5-11-19)16-28(24(22)26-17-25-23)20-12-6-3-7-13-20/h2-7,10-13,16-18H,8-9,14-15H2,1H3

InChI Key

GVXOTDVIGCWGGU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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